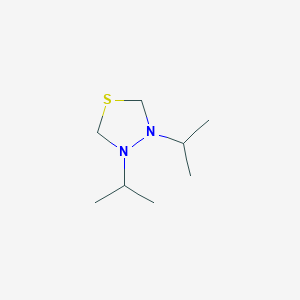![molecular formula C7H8N2O B177504 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-1-carbaldehyde CAS No. 199192-01-3](/img/structure/B177504.png)
6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-1-carbaldehyde, also known as DPI, is a chemical compound that has gained significant attention in scientific research due to its unique structure and potential applications. DPI is a heterocyclic compound that contains both imidazole and pyrrole rings, which makes it a versatile molecule that can be used in various fields of research.
Wirkmechanismus
The mechanism of action of 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-1-carbaldehyde is not fully understood, but it is believed to inhibit the activity of various enzymes, including aldose reductase, xanthine oxidase, and nitric oxide synthase. 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-1-carbaldehyde has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemische Und Physiologische Effekte
6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-1-carbaldehyde has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and antitumor properties. 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-1-carbaldehyde has also been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-1-carbaldehyde in lab experiments include its versatility and ease of synthesis. 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-1-carbaldehyde can be used as a starting material for the synthesis of various biologically active compounds, and its synthesis is relatively simple and straightforward. However, 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-1-carbaldehyde has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-1-carbaldehyde. One potential direction is the development of new metal complexes with 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-1-carbaldehyde as a ligand, which could have potential applications in catalysis and material science. Another potential direction is the development of new biologically active compounds based on the structure of 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-1-carbaldehyde, which could have potential applications in medicine and drug discovery. Finally, further research is needed to fully understand the mechanism of action of 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-1-carbaldehyde and its potential applications in various fields of research.
Synthesemethoden
The synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-1-carbaldehyde involves the reaction of 1,2-diaminocyclohexane with glyoxal in the presence of acetic acid. This reaction leads to the formation of 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-1-carbaldehyde as a yellow solid with a melting point of 141-143°C. The purity of 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-1-carbaldehyde can be achieved through recrystallization with ethanol.
Wissenschaftliche Forschungsanwendungen
6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-1-carbaldehyde has been extensively used in scientific research due to its unique structure and potential applications. It has been used as a starting material for the synthesis of various biologically active compounds, such as antitumor agents, antifungal agents, and antibacterial agents. 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-1-carbaldehyde has also been used as a ligand in coordination chemistry, which has led to the development of new metal complexes with potential applications in catalysis and material science.
Eigenschaften
CAS-Nummer |
199192-01-3 |
|---|---|
Produktname |
6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-1-carbaldehyde |
Molekularformel |
C7H8N2O |
Molekulargewicht |
136.15 g/mol |
IUPAC-Name |
6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-1-carbaldehyde |
InChI |
InChI=1S/C7H8N2O/c10-4-6-7-2-1-3-9(7)5-8-6/h4-5H,1-3H2 |
InChI-Schlüssel |
PCZXRMWGEAWFLQ-UHFFFAOYSA-N |
SMILES |
C1CC2=C(N=CN2C1)C=O |
Kanonische SMILES |
C1CC2=C(N=CN2C1)C=O |
Synonyme |
5H-Pyrrolo[1,2-c]imidazole-1-carboxaldehyde,6,7-dihydro-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]](/img/structure/B177440.png)
![[5-(2-Pyridinyl)-2-Thienyl]Methanol](/img/structure/B177441.png)

![trans-4-[2-(4-Pentylcyclohexyl)ethyl]cyclohexanone](/img/structure/B177444.png)


![4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B177454.png)


